

Technical Guide: ^{13}C NMR Spectral Analysis of 3-Bromo-4-methylaniline

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Compound of Interest

Compound Name: 3-Bromo-4-methylaniline

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This technical guide provides a comprehensive overview of the Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectral data for **3-Bromo-4-methylaniline**. Due to the absence of a publicly available, experimentally assigned spectrum in peer-reviewed literature, this document presents high-quality predicted data, alongside a detailed, generalized experimental protocol for the acquisition of such spectra for aromatic amines.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR chemical shifts for **3-Bromo-4-methylaniline** have been predicted using advanced computational algorithms. These predictions are based on extensive databases of known chemical shifts and provide a reliable estimate for spectral analysis and interpretation. The data is presented in the table below, with carbon atoms numbered according to the IUPAC nomenclature illustrated in the molecular diagram.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **3-Bromo-4-methylaniline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Carbon Type
C1	144.1	Quaternary (C-NH ₂)
C2	115.9	Tertiary (CH)
C3	110.1	Quaternary (C-Br)
C4	130.5	Quaternary (C-CH ₃)
C5	133.8	Tertiary (CH)
C6	119.2	Tertiary (CH)
C7 (CH ₃)	22.4	Primary (CH ₃)

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Molecular Structure and Atom Numbering

The logical relationship between the atoms of **3-Bromo-4-methylaniline** is depicted below. The numbering scheme is used for the assignment of the ¹³C NMR signals presented in Table 1.

Molecular structure of **3-Bromo-4-methylaniline** with IUPAC numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum for an aromatic amine like **3-Bromo-4-methylaniline**.

3.1. Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 10-50 mg of **3-Bromo-4-methylaniline**.
- **Solvent Selection:** Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.^[1] Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble samples.

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard ($\delta = 0.00$ ppm).[2] Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl_3 at $\delta = 77.16$ ppm).[2]
- **Transfer to NMR Tube:** Filter the solution through a small plug of glass wool or a syringe filter into a standard 5 mm NMR tube to remove any particulate matter.
- **Capping:** Securely cap the NMR tube.

3.2. Instrument Setup and Data Acquisition The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[3]

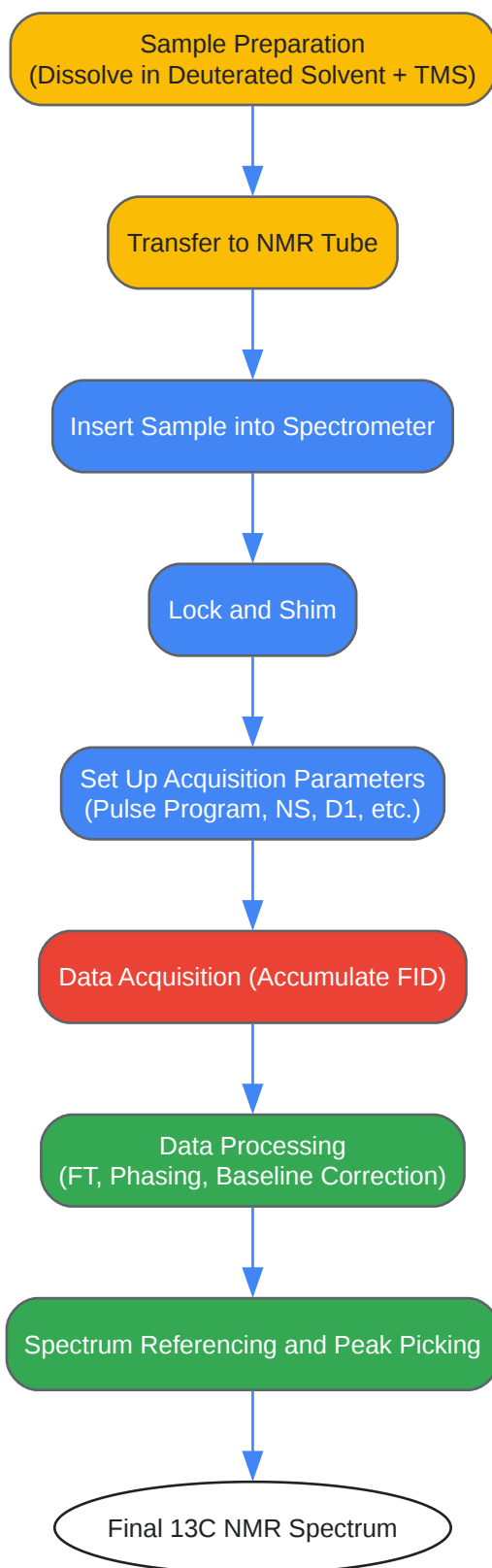
- **Spectrometer Insertion:** Insert the sample into the spectrometer's magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and resolution.[2]
- **Experiment Selection:** Select a standard proton-decoupled ^{13}C NMR experiment (e.g., zgpg30 or a similar pulse program).
- **Acquisition Parameters:**
 - **Pulse Angle:** A 30° flip angle is commonly used to allow for faster repetition rates.
 - **Acquisition Time (AQ):** Typically 1-2 seconds.
 - **Relaxation Delay (D1):** A delay of 2 seconds is standard, but may be increased for quaternary carbons to ensure full relaxation and more quantitative signals.
 - **Number of Scans (NS):** Due to the low natural abundance of ^{13}C , a larger number of scans is required compared to ^1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.
 - **Spectral Width:** A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

3.3. Data Processing

- **Fourier Transformation:** Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to convert the time-domain data into the frequency domain.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- **Baseline Correction:** Apply a baseline correction algorithm to produce a flat baseline.
- **Referencing:** Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the known solvent peak to its correct chemical shift.^[2]
- **Peak Picking:** Identify and label the chemical shifts of all significant peaks in the spectrum.

Experimental Workflow Diagram

The generalized workflow for acquiring ¹³C NMR data, from sample preparation to final spectrum, is illustrated below.



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Generalized workflow for ^{13}C NMR spectroscopy.

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